![molecular formula C18H19NO3 B7435239 N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide](/img/structure/B7435239.png)
N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide
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Overview
Description
N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide, also known as HPP-4382, is a chemical compound that has been studied for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide involves the inhibition of various enzymes and signaling pathways involved in disease progression. In cancer research, N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and cell growth. Inflammation research has shown that N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide inhibits the activation of nuclear factor kappa B (NF-κB), which is a transcription factor involved in the production of pro-inflammatory cytokines. In neurodegenerative disorder research, N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the infiltration of immune cells into inflamed tissues. In neurodegenerative disorder research, N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide has been shown to protect neurons from oxidative stress and improve cognitive function.
Advantages and Limitations for Lab Experiments
The advantages of using N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide in lab experiments include its high potency and selectivity for its target enzymes and signaling pathways. N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide has also been shown to have low toxicity in preclinical studies. However, the limitations of using N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide in lab experiments include its limited solubility in aqueous solutions and its potential for off-target effects.
Future Directions
For research on N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide include further preclinical studies to investigate its therapeutic potential in various diseases.
Synthesis Methods
The synthesis of N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide involves the reaction of 3-(3-hydroxyphenyl)propanoic acid with 6-hydroxy-1-indanone in the presence of a coupling reagent. The resulting product is then purified through column chromatography to yield N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide. This synthesis method has been optimized to produce high yields of pure N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide.
Scientific Research Applications
N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has demonstrated that N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In neurodegenerative disorder research, N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide has been shown to protect neurons from oxidative stress and improve cognitive function.
properties
IUPAC Name |
N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c20-14-3-1-2-12(10-14)4-9-18(22)19-17-8-6-13-5-7-15(21)11-16(13)17/h1-3,5,7,10-11,17,20-21H,4,6,8-9H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGDVNRDOKSAAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1NC(=O)CCC3=CC(=CC=C3)O)C=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide |
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